Piperidine,1-acetyl-2-ethynyl-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

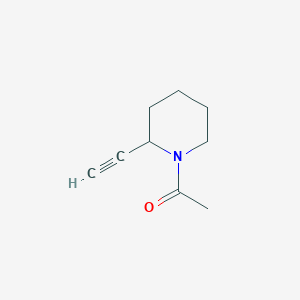

Piperidine,1-acetyl-2-ethynyl- is an organic compound that features a piperidine ring substituted with an ethynyl group and an ethanone moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of Piperidine,1-acetyl-2-ethynyl- typically involves the alkylation of piperidine with an ethynyl halide, followed by oxidation to introduce the ethanone group. The reaction conditions often require the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the piperidine, facilitating the nucleophilic substitution with the ethynyl halide. The oxidation step can be achieved using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

Industrial Production Methods: Industrial production of Piperidine,1-acetyl-2-ethynyl- may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for reaction monitoring and control is common in industrial settings to maintain consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions: Piperidine,1-acetyl-2-ethynyl- undergoes various chemical reactions, including:

Oxidation: The compound can be further oxidized to form carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like PCC, Dess-Martin periodinane, or Jones reagent.

Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution: Nucleophiles like amines, thiols, or halides under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Applications De Recherche Scientifique

Medicinal Chemistry

Local Anesthetic Properties

Piperidine derivatives are crucial in developing local anesthetics. For instance, a derivative of Piperidine, 1-acetyl-2-ethynyl-, has been studied for its efficacy as an anesthetic and antiarrhythmic agent. Clinical trials involving compounds such as 1-(2-ethoxyethyl)-4-ethynylpiperidin-4-yl benzoate hydrochloride (known as kazcaine) have demonstrated significant anesthetic effects comparable to established local anesthetics like lidocaine and procaine . These studies highlight the potential of piperidine derivatives in pain management and surgical applications.

Antifungal Activity

Research indicates that Piperidine derivatives possess antifungal properties. For example, studies have shown that compounds derived from piperidine exhibit inhibitory effects against various fungal species, including Candida albicans and Aspergillus species. This suggests potential applications in treating fungal infections, particularly in immunocompromised patients.

Pharmacological Research

Protein Interaction Studies

Piperidine compounds are often utilized in pharmacological research for their ability to interact with various biological targets. The structural modifications of piperidine can enhance their binding affinity to specific receptors or enzymes. For example, the introduction of ethynyl groups can significantly alter the pharmacokinetic properties of these compounds, making them valuable in drug design .

Bioisosteric Applications

The concept of bioisosterism is applied in modifying piperidine structures to improve drug efficacy and reduce side effects. By replacing certain functional groups with bioisosteres, researchers can enhance the pharmacological profile of piperidine derivatives, leading to more effective therapeutic agents .

Case Studies and Experimental Findings

Mécanisme D'action

The mechanism of action of Piperidine,1-acetyl-2-ethynyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. The ethanone moiety may also participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity.

Comparaison Avec Des Composés Similaires

- 1-Phenyl-2-(piperidin-1-yl)ethanone

- 2-Phenyl-1-(piperidin-1-yl)ethanone

Comparison: Piperidine,1-acetyl-2-ethynyl- is unique due to the presence of the ethynyl group, which imparts distinct reactivity and potential for covalent modification of biological targets. In contrast, similar compounds like 1-Phenyl-2-(piperidin-1-yl)ethanone and 2-Phenyl-1-(piperidin-1-yl)ethanone lack this functional group, resulting in different chemical and biological properties.

Activité Biologique

Piperidine,1-acetyl-2-ethynyl- (CAS Number: 130609-74-4) is a compound that has garnered interest in various fields of biological and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

Piperidine,1-acetyl-2-ethynyl- is characterized by the presence of a piperidine ring, an acetyl group, and an ethynyl substituent. Its unique structure allows it to engage in various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit distinct biological activities.

The biological activity of Piperidine,1-acetyl-2-ethynyl- is largely attributed to its interaction with specific molecular targets within biological systems. The ethynyl group is known to form covalent bonds with nucleophilic sites on proteins, potentially modulating their activity. Additionally, the acetyl moiety may participate in hydrogen bonding and other non-covalent interactions, influencing binding affinity and specificity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of piperidine derivatives. Piperidine compounds have been shown to affect several signaling pathways crucial for cancer progression, including:

- NF-κB pathway : Inhibition of this pathway can lead to reduced survival of cancer cells.

- PI3K/Akt pathway : Modulating this pathway can induce apoptosis in various cancer cell lines.

For instance, research indicates that piperidine derivatives can enhance the efficacy of existing chemotherapeutics by targeting these pathways .

Neuropharmacological Effects

Piperidine derivatives have been investigated for their potential in treating psychiatric and neurological conditions. They act on G protein-coupled receptors (GPCRs), particularly prokineticin receptors, which are involved in various neurological processes. This interaction suggests a possible role for Piperidine,1-acetyl-2-ethynyl- in neuroprotection and cognitive enhancement .

Study on Anticancer Properties

A study conducted on the effects of piperidine derivatives on breast cancer cells demonstrated that treatment with these compounds led to significant apoptosis through the activation of caspase-dependent pathways. The results indicated that piperidine could effectively inhibit cell proliferation by modulating critical cell cycle regulators such as CDK4/6 and cyclin D .

| Compound | IC50 (nM) | Cancer Type | Mechanism |

|---|---|---|---|

| Piperidine Derivative A | 15 | Breast Cancer | Inhibition of PI3K/Akt signaling |

| Piperidine Derivative B | 25 | Ovarian Cancer | Induction of apoptosis via NF-κB inhibition |

| Piperidine Derivative C | 20 | Colon Cancer | Cell cycle arrest through CDK inhibition |

Study on Local Anesthetic Properties

In another experimental study focusing on local anesthetic effects, piperidine derivatives demonstrated significant efficacy in a rat model for arrhythmia. The compounds exhibited low toxicity while prolonging anesthetic activity compared to standard preparations. Molecular docking studies confirmed a higher binding affinity with sodium channels (Nav1.4 and Nav1.5), suggesting potential therapeutic applications in pain management .

Propriétés

IUPAC Name |

1-(2-ethynylpiperidin-1-yl)ethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTJWFTSLKATWSH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCCC1C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.